Home > Products > Screening Compounds P92404 > Naphthoquine phosphate
Naphthoquine phosphate - 173531-58-3

Naphthoquine phosphate

Catalog Number: EVT-253811
CAS Number: 173531-58-3
Molecular Formula: C24H34ClN3O9P2
Molecular Weight: 605.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naphthoquine phosphate is antimalarial drug.IC50 Value: N/ATarget: AntiparasiticNaphthoquine phosphate and artemisinine are two antimalarials developed in China. Both drugs have proven to be efficacious and well tolerated as monotherapy as well as in combination in patients suffering from malaria. The Co-naphthoquine, a novel antimalarial combination, is an oral fixed combination tablet of the naphthoquine phosphate and artemisinine. Artemisinin is characterised by a rapid onset of schizonticidal action and a short half-life. Parasite clearance is, however, often incomplete when it is employed as a single agent unless high dosages are used over several days, but such a regimen may reduce patient compliance and increase the danger of toxicity. Naphthoquine phosphate, by contrast, has a slower onset of action and a longer half-life, associated with a low recrudescence rate.
Overview

Naphthoquine phosphate is a synthetic antimalarial compound that was developed in China in the late 1980s. It is recognized for its effectiveness against various strains of Plasmodium, particularly Plasmodium falciparum, and has been used in combination therapies, notably with artemisinin, to enhance therapeutic efficacy. This compound has garnered attention due to its potential in treating malaria, especially in cases resistant to traditional treatments like chloroquine.

Source and Classification

Naphthoquine phosphate is classified as a tetra-aminoquinoline and is derived from the naphthoquinone structure. It was first synthesized by the Chinese Academy of Military Medical Science and registered for use in 1993. The compound exhibits significant antimalarial properties and is noted for its oral bioavailability and long half-life, making it a valuable candidate for malaria treatment regimens .

Synthesis Analysis

Methods and Technical Details

The synthesis of naphthoquine phosphate involves several chemical reactions that produce the active pharmaceutical ingredient. The detailed synthetic pathway typically includes:

  1. Formation of the Naphthoquinone Core: The initial step involves constructing the naphthoquinone structure through condensation reactions involving appropriate aromatic compounds.
  2. Amino Group Introduction: Following the formation of the naphthoquinone, amino groups are introduced via nucleophilic substitution reactions.
  3. Phosphate Esterification: The final step involves the esterification of the hydroxyl group with phosphoric acid to yield naphthoquine phosphate.

The synthesis requires precise control over reaction conditions such as temperature and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reactions and Technical Details

Naphthoquine phosphate undergoes various chemical reactions that are crucial for its function as an antimalarial agent:

Mechanism of Action

Process and Data

The mechanism of action of naphthoquine phosphate primarily involves:

  1. Inhibition of Heme Polymerization: Naphthoquine interferes with the detoxification process of heme within Plasmodium. By preventing the polymerization of toxic heme into non-toxic forms (hemozoin), it leads to oxidative stress within the parasite.
  2. Disruption of Mitochondrial Function: The compound may also affect mitochondrial respiration in parasites, further compromising their viability.
  3. Synergistic Effects: In combination therapies, particularly with artemisinin derivatives, naphthoquine phosphate enhances rapid parasite clearance rates due to its longer half-life and sustained action against Plasmodium .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Naphthoquine phosphate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and exhibits variable solubility in water depending on pH.
  • Stability: The compound is stable under normal storage conditions but should be protected from light to maintain potency.
  • Half-Life: Reports indicate a long elimination half-life ranging from 10.6 days to 22.8 days, which supports its use in single-dose therapies .
Applications

Scientific Uses

Naphthoquine phosphate has several applications in scientific research and clinical practice:

  1. Antimalarial Treatment: It is primarily used in treating malaria caused by Plasmodium falciparum and has shown efficacy against chloroquine-resistant strains.
  2. Combination Therapy Development: Its role in combination therapies with artemisinin has been extensively studied, providing a model for developing new antimalarial regimens.
  3. Research on Other Parasites: Recent studies have explored its potential against other protozoan parasites, such as Babesia gibsoni, indicating broader applications beyond malaria treatment .
Historical Development and Discovery of Naphthoquine Phosphate

Origins in Chinese Antimalarial Research Programs

Naphthoquine phosphate emerged from China's systematic antimalarial drug development initiatives during the late Cold War period. The compound's discovery was directly fueled by Project 523 (launched May 23, 1967), a national program initiated to address chloroquine-resistant Plasmodium falciparum malaria affecting Vietnamese soldiers and civilian populations in southern China. This military-civilian collaboration aimed to discover novel antimalarials through synthetic chemistry and medicinal plant screening [3]. Unlike the parallel discovery of artemisinin (isolated from Artemisia annua), naphthoquine represented a purely synthetic approach within this program. Researchers focused on modifying the 4-aminoquinoline scaffold—the pharmacophore of chloroquine—to overcome emerging resistance mechanisms. Initial synthesis occurred in 1986 at the Institute of Microbiology and Epidemiology (IME), yielding a chloronaphthyl-substituted 4-aminoquinoline designed for enhanced blood-schizonticidal activity and prolonged pharmacokinetics [1] [5].

Table 1: Key Milestones in Early Naphthoquine Development

YearEventSignificance
1967Launch of Project 523National program targeting drug-resistant malaria; unified military/civilian research
1986Synthesis of naphthoquine phosphateFirst chemical synthesis at IME; structural optimization of 4-aminoquinolines
1990–1993Preclinical efficacy assessmentsConfirmed activity against CQ-resistant P. berghei and P. falciparum
Late 1990sTransition to combination therapy developmentStrategic shift to partner naphthoquine with artemisinin derivatives

Chronological Evolution from Early Analogues to Clinical Candidates

The structural evolution of naphthoquine phosphate (chemical name: 4-(7-chloro-4-aminoquinoline)-2-tert-butylaminomethyl-5,6,7,8-tetrahydro-1-naphthol diphosphate) involved deliberate modifications to the 4-aminoquinoline template. Chemists replaced chloroquine's diethylaminopentyl side chain with a rigid tetrahydronaphthalene ring and a tert-butylaminomethyl group. This redesign aimed to: 1) hinder parasite efflux mechanisms, 2) enhance lipid solubility for tissue distribution, and 3) extend terminal elimination half-life (later confirmed as 15–23 days in humans) [1] [6]. Early in vitro studies against chloroquine-sensitive (D6) and resistant (W2) P. falciparum strains demonstrated 50% inhibitory concentrations (IC50) of 0.8–1.2 nM, significantly lower than chloroquine's 10–25 nM in resistant isolates [2].

Monotherapy trials in the 1990s revealed high cure rates (>95%) against uncomplicated falciparum malaria but prompted concerns about potential resistance development. Consequently, researchers pivoted to combination therapy. Critical synergy studies in P. berghei-infected mice identified a 1:2.5 naphthoquine:artemisinin ratio as optimal, with a synergistic index >4 against chloroquine-sensitive and >8 against chloroquine-resistant strains [5] [7]. This pharmacodynamic advantage led to the fixed-dose combination ARCO® (artemisinin-naphthoquine), patented in 1998. The co-formulation leveraged artemisinin’s rapid parasite reduction (peak concentration: 2–4 hours) and naphthoquine’s prolonged schizonticidal action (terminal half-life: ~409 hours) [5] [6].

Table 2: Molecular Evolution of Naphthoquine from Chloroquine Scaffold

Structural FeatureChloroquineNaphthoquineBiological Impact
Core scaffold4-Aminoquinoline4-Aminoquinoline fused to tetrahydronaphthaleneEnhanced binding to heme; reduced PfCRT transport
Side chainDiethylaminopentyltert-ButylaminomethylIncreased volume hinders resistance mechanisms
Aromatic substitutionChlorophenylChloronaphthylHigher lipophilicity and tissue distribution
Synergy with artemisininNot synergisticSynergistic index >8 (CQ-resistant strains)Delayed resistance; curative single-dose potential

Institutional Contributions: Academy of Military Medical Sciences (AMMS)

AMMS served as the institutional cornerstone for naphthoquine’s development, providing multidisciplinary expertise in medicinal chemistry, parasitology, and clinical translational research. Under Project 523, AMMS coordinated resources across three key divisions:

  • Synthetic Chemistry Group: Optimized naphthoquine’s salt formulation (phosphate salt) for enhanced aqueous solubility and oral bioavailability [5].
  • Pharmacology Unit: Conducted pivotal in vivo studies in rhesus monkeys infected with P. knowlesi, demonstrating complete parasite clearance within 56 hours using naphthoquine-artemisinin combinations [7].
  • Clinical Research Team: Designed Phase II/III trials across Southeast Asia and Africa, validating ARCO®’s efficacy as a single-dose therapy [10].

AMMS secured critical intellectual property, including patents for naphthoquine synthesis (CN 86103986A) and the ARCO® formulation. Technology transfer to Kunming Pharmaceutical Corporation (KPC) in 1998 enabled industrial-scale production under GMP standards. This partnership exemplified China’s model of integrating military medical research with commercial pharmaceutical development to address public health challenges [3] [5]. International collaborations—notably with Papua New Guinea’s Institute of Medical Research—expanded clinical validation beyond China, confirming >94% 28-day cure rates against multi-drug-resistant P. falciparum [10].

Table 3: AMMS Contributions to Naphthoquine Development

Research DomainKey ContributionsImpact
Medicinal ChemistrySalt selection (phosphate); purity optimization (>99.5%); fixed-dose ratio with artemisininEnabled oral administration; stabilized combination product
Preclinical StudiesP. berghei and P. knowlesi efficacy models; toxicology profilingDefined therapeutic index; validated synergy with artemisinins
Clinical TranslationPhase II/III trials across 8 malaria-endemic countries; regulatory dossier developmentSecured Chinese FDA (2007) and WHO review (2009)
Technology TransferPartnership with Kunming Pharmaceutical Corporation (KPC)Scaled production; global distribution of ARCO®

Properties

CAS Number

173531-58-3

Product Name

Naphthoquine phosphate

IUPAC Name

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid

Molecular Formula

C24H34ClN3O9P2

Molecular Weight

605.9 g/mol

InChI

InChI=1S/C24H28ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4)

InChI Key

QTYPWHKJEDCDNH-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl.OP(=O)(O)O.OP(=O)(O)O

Synonyms

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid

Canonical SMILES

CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl.OP(=O)(O)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.